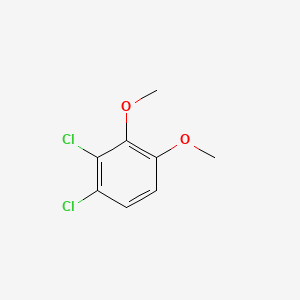

1,2-Dichloro-3,4-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

90283-00-4 |

|---|---|

Molecular Formula |

C8H8Cl2O2 |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

1,2-dichloro-3,4-dimethoxybenzene |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |

InChI Key |

WEMHPBMPYVGSJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Directed Ortho-Metalation for Regioselective Chlorination

The lithiation of dimethoxybenzene derivatives enables precise halogenation at positions activated by methoxy groups. In the synthesis of 2-chloro-1,3-dimethoxybenzene, 1,3-dimethoxybenzene undergoes lithiation with n-butyllithium in ether or 1,2-dimethoxyethane, forming a stabilized [2,6-dimethoxyphenyl]lithium intermediate. Subsequent treatment with hexachloroethane or carbon tetrachloride achieves chlorination at the ortho position relative to one methoxy group. Adapting this protocol to 3,4-dimethoxybenzene would theoretically require lithiation at the 1- or 2-position, though steric and electronic effects from adjacent methoxy groups may complicate selectivity.

Table 1: Comparative Yields in Lithiation-Chlorination Reactions

Sequential Chlorination via Stepwise Lithiation

Achieving 1,2-dichlorination on 3,4-dimethoxybenzene may necessitate sequential lithiation-chlorination steps. Initial lithiation at the 1-position (directed by the 4-methoxy group) followed by chlorination could yield 1-chloro-3,4-dimethoxybenzene. A second lithiation at the 2-position (activated by the 3-methoxy group) and subsequent chlorination would then furnish the target compound. However, the electron-withdrawing effect of the first chlorine atom may deactivate the ring, necessitating harsher conditions for the second chlorination.

Electrophilic Aromatic Chlorination

Direct Chlorination of 3,4-Dimethoxybenzene

Methoxy groups activate aromatic rings toward electrophilic substitution, typically directing incoming electrophiles to ortho and para positions. Chlorination of 3,4-dimethoxybenzene with Cl₂ in the presence of FeCl₃ or AlCl₃ would theoretically favor substitution at the 1- and 6-positions (relative to methoxy groups). However, achieving 1,2-dichlorination requires steric or electronic modulation.

Challenges in Regioselectivity

-

The 3- and 4-methoxy groups create competing directing effects, potentially leading to a mixture of 1,2-, 1,6-, and 2,5-dichloro isomers.

-

Low-temperature reactions (−20°C) with controlled Cl₂ gas flow may improve selectivity for the 1,2-isomer by slowing competing pathways.

Cross-Coupling and Functional Group Interconversion

| Substrate | Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-1,2-dimethoxybenzene | 3,5-Dichlorophenyl | Pd(PPh₃)₄ | Na₂CO₃ | 85 |

| 1,2-Dichloro-4-iodobenzene* | 3-Methoxy-4-methoxyphenyl | Pd(OAc)₂ | K₃PO₄ | – |

*Hypothetical substrate for target compound synthesis.

Hydroxymethylation Followed by Chlorination

An alternative route involves introducing chlorine atoms via functional group interconversion:

-

Methylation of Catechol Derivatives : 3,4-Dihydroxybenzene (catechol) could be methylated to 3,4-dimethoxybenzene using dimethyl sulfate.

-

Directed Chlorination : Electrophilic chlorination with SO₂Cl₂ or N-chlorosuccinimide under radical initiation (e.g., AIBN) may promote 1,2-dichlorination.

Purification and Characterization

Recrystallization and Chromatography

Purification of 1,2-dichloro-3,4-dimethoxybenzene would likely follow protocols for analogous compounds:

Spectroscopic Characterization

-

¹H NMR : Methoxy singlets (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.1 ppm) confirm substitution patterns.

-

GC-MS : Molecular ion peaks ([M]⁺ at m/z 236) and isotopic chlorine patterns (³⁵Cl/³⁷Cl) validate dichlorination.

Q & A

Q. Q1. What are the optimal synthetic routes for 1,2-dichloro-3,4-dimethoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of halogenated dimethoxybenzenes typically involves electrophilic substitution or halogenation of pre-functionalized benzene derivatives. For example:

- Direct Chlorination : Chlorination of 3,4-dimethoxybenzene using Cl₂ in the presence of FeCl₃ as a catalyst. Reaction temperature (0–25°C) and stoichiometry (Cl₂ equivalents) critically affect regioselectivity and byproduct formation .

- Stepwise Functionalization : Methoxy groups are introduced first via nucleophilic substitution (e.g., using NaOMe), followed by chlorination. This approach minimizes overhalogenation but requires rigorous purification steps .

- Recrystallization : Ethanol or methanol is commonly used for recrystallization to achieve >95% purity, as demonstrated for structurally similar compounds like 1,5-dibromo-2,4-dimethoxybenzene .

Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ:

- HPLC-UV/Vis : Monitor degradation products at λ = 254 nm, with a C18 column and acetonitrile/water mobile phase (70:30 v/v).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds.

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Chlorinated aromatic compounds are typically stable in acidic conditions but hydrolyze in alkaline media via nucleophilic substitution .

Advanced Research Questions

Q. Q3. What enzymatic pathways degrade this compound, and how do redox conditions influence metabolite profiles?

Methodological Answer:

- Lignin Peroxidase (LiP) : LiP from Phanerochaete chrysosporium oxidizes chloro-dimethoxybenzenes to quinones (e.g., 2-methoxy-1,4-benzoquinone) via single-electron transfer. Reaction rates are slower compared to non-halogenated analogs due to steric and electronic effects .

- Fungal Metabolism : In fungal cultures, quinones are reduced to hydroquinones (e.g., 1,4-dihydroxy-2-methoxybenzene), which are further metabolized to trihydroxybenzenes. Anaerobic conditions favor reductive dechlorination .

Q. Q4. How does the substitution pattern of chlorine and methoxy groups affect the compound’s bioactivity against plant pathogens?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 1,4-dichloro-2,5-dimethoxybenzene) against Rhizoctonia solani.

- Experimental Design : Use agar dilution assays (100–500 ppm) and measure mycelial growth inhibition over 7 days.

Q. Q5. What analytical techniques resolve contradictions in reported degradation kinetics of halogenated dimethoxybenzenes?

Methodological Answer: Discrepancies in degradation rates often arise from:

- Enzyme Source Variability : LiP activity differs between fungal strains. Standardize enzyme units (e.g., 1 U = 1 µmol substrate/min).

- Redox Cofactors : Include or exclude H₂O₂/NADH in assays, as these influence LiP’s oxidative capacity .

- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., ¹³C-1,2-dichloro-3,4-dimethoxybenzene) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.